

GC-MS protocol for the analysis of 2-Ethoxyethyl benzoate.

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Compound of Interest

Compound Name: 2-Ethoxyethyl benzoate

CAS No.: 5451-72-9

Cat. No.: B1267918

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An Application Note for the Analysis of **2-Ethoxyethyl Benzoate** by Gas Chromatography-Mass Spectrometry (GC-MS)

Authored by: A Senior Application Scientist

Introduction

2-Ethoxyethyl benzoate (CAS No. 5451-72-9) is an organic ester with the molecular formula $C_{11}H_{14}O_3$ and a molecular weight of 194.23 g/mol [1]. It belongs to the family of benzoate esters and is structurally characterized by a benzoic acid moiety esterified with 2-ethoxyethanol. Due to its solvent properties, it may be encountered in various industrial applications, and its presence as a potential impurity or component in pharmaceutical formulations or other complex matrices necessitates a reliable analytical method for its identification and quantification.

Gas chromatography coupled with mass spectrometry (GC-MS) offers a highly selective and sensitive technique for the analysis of semi-volatile organic compounds like **2-ethoxyethyl benzoate**. This application note provides a comprehensive protocol for the qualitative and quantitative analysis of **2-ethoxyethyl benzoate** using GC-MS. The methodology detailed

herein is grounded in established principles of analytical chemistry and is designed to be a robust starting point for researchers, scientists, and drug development professionals. The protocol is structured to be self-validating, with explanations for key experimental choices and adherence to principles outlined in the International Council for Harmonisation (ICH) guidelines. [2]

Physicochemical Properties of 2-Ethoxyethyl Benzoate

A summary of the key physicochemical properties of **2-ethoxyethyl benzoate** is presented in Table 1. This information is crucial for understanding its behavior during sample preparation and chromatographic analysis.

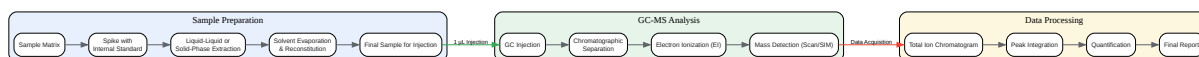
Property	Value	Source
Molecular Formula	C11H14O3	PubChem[1]
Molecular Weight	194.23 g/mol	PubChem[1]
Appearance	Colorless to light yellow clear liquid	Benchchem[1]
Boiling Point	261 °C	Benchchem[1]
IUPAC Name	2-ethoxyethyl benzoate	PubChem[1]
CAS Number	5451-72-9	PubChem[1]

Principle of the GC-MS Method

The analytical workflow involves the extraction of **2-ethoxyethyl benzoate** from the sample matrix, followed by separation from other components using gas chromatography. The separated analyte is then introduced into a mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which is a fingerprint of the molecule, allows for its unambiguous identification. Quantification is achieved by comparing the response of the analyte to that of a known concentration of a reference standard.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of **2-ethoxyethyl benzoate** is depicted in the following diagram:



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Caption: A schematic of the GC-MS workflow for **2-ethoxyethyl benzoate** analysis.

Materials and Reagents

- **2-Ethoxyethyl benzoate** certified reference material (CRM): Purity $\geq 98\%$.
- Internal Standard (IS): Phenyl benzoate (CAS 93-99-2) or a suitable deuterated analog.
- Solvents: Dichloromethane, hexane, methanol (all HPLC or GC grade).
- Reagents: Anhydrous sodium sulfate.
- Solid-Phase Extraction (SPE) Cartridges: C18 cartridges (e.g., 500 mg, 6 mL).

Sample Preparation Protocols

The choice of sample preparation method depends on the sample matrix. Below are two generalized protocols for liquid and semi-solid matrices.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is suitable for aqueous liquid samples.

- Sample Measurement: Accurately measure a known volume (e.g., 10 mL) of the liquid sample into a separatory funnel.

- **Internal Standard Spiking:** Add a known amount of the internal standard solution to the sample.
- **Extraction:** Add 20 mL of dichloromethane to the separatory funnel. Stopper and shake vigorously for 2 minutes, periodically venting the pressure.
- **Phase Separation:** Allow the layers to separate. Drain the lower organic layer into a clean flask.
- **Repeat Extraction:** Repeat the extraction of the aqueous layer with a fresh 20 mL portion of dichloromethane. Combine the organic extracts.
- **Drying:** Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.
- **Concentration:** Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 1 mL.
- **Final Volume Adjustment:** Adjust the final volume to a precisely known value (e.g., 1.0 mL) with dichloromethane. The sample is now ready for GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is suitable for cleaning up more complex sample matrices.

- **Cartridge Conditioning:** Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.
- **Sample Loading:** Load a known amount of the sample (pre-dissolved in a suitable solvent if necessary) onto the SPE cartridge.
- **Washing:** Wash the cartridge with a small volume of a weak solvent mixture (e.g., water/methanol) to remove polar interferences.
- **Elution:** Elute the **2-ethoxyethyl benzoate** and the internal standard with a suitable organic solvent such as dichloromethane or ethyl acetate.

- Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1.0 mL) of dichloromethane.

GC-MS Instrumental Conditions

The following are recommended starting conditions for the GC-MS analysis. Optimization may be necessary depending on the specific instrument and column used.

Parameter	Recommended Setting	Rationale
Gas Chromatograph	Agilent 8890 GC or equivalent	
Column	DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column	This stationary phase provides good selectivity for a wide range of semi-volatile organic compounds, including esters.
Carrier Gas	Helium at a constant flow rate of 1.2 mL/min	
Inlet Temperature	280 °C	Ensures complete vaporization of the analyte and internal standard.
Injection Volume	1 µL	
Injection Mode	Splitless (purge valve opening at 1 min)	Maximizes the transfer of the analyte to the column for trace-level analysis.
Oven Program	Initial temperature: 80 °C, hold for 2 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.	This temperature program allows for the separation of 2-ethoxyethyl benzoate from potential impurities and matrix components. [3]
Mass Spectrometer	Agilent 5977B MSD or equivalent	
Ionization Mode	Electron Ionization (EI) at 70 eV	Standard ionization technique for creating reproducible fragmentation patterns.
Source Temperature	230 °C	
Quadrupole Temp.	150 °C	
Transfer Line Temp.	280 °C	Prevents condensation of the analyte.

Acquisition Mode	Full Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM)	Full scan is used for qualitative identification, while SIM provides higher sensitivity for quantification.
SIM Ions	2-Ethoxyethyl benzoate: 105, 72, 77. Phenyl benzoate (IS): 105, 77, 196.	These are characteristic ions in the mass spectrum of each compound. The ion at m/z 105 is typically the base peak for benzoate esters.

Data Analysis and Quantification

- Identification: The identification of **2-ethoxyethyl benzoate** is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified reference standard. The mass spectrum of **2-ethoxyethyl benzoate** is characterized by a prominent ion at m/z 105 (the benzoyl cation), as well as ions at m/z 77 (the phenyl cation) and m/z 72.[1]
- Quantification: For quantitative analysis, a calibration curve is constructed by plotting the ratio of the peak area of **2-ethoxyethyl benzoate** to the peak area of the internal standard against the concentration of the analyte. The concentration of **2-ethoxyethyl benzoate** in the sample is then determined from this calibration curve.

Method Validation

A comprehensive method validation should be performed in accordance with ICH Q2(R1) guidelines to ensure the reliability of the results. The following parameters should be assessed:

- Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of **2-ethoxyethyl benzoate** in a blank matrix.
- Linearity: The linearity of the method should be evaluated over a range of concentrations. A linear relationship should be observed between the concentration and the detector response, with a correlation coefficient (r^2) of ≥ 0.99 .

- Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.
- Accuracy: The accuracy of the method should be determined by performing recovery studies on spiked blank matrix samples at different concentration levels. Recoveries are typically expected to be within 80-120%.
- Precision: The precision of the method should be assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should typically be less than 15%.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of **2-ethoxyethyl benzoate**. The described methodology, from sample preparation to instrumental analysis and data processing, is designed to be a robust starting point for method development and validation. By following this guide, researchers and scientists can confidently identify and quantify **2-ethoxyethyl benzoate** in various matrices, ensuring the quality and safety of their products.

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